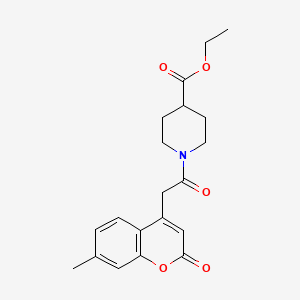
ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of a similar compound, “methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate”, has been studied .Chemical Reactions Analysis
The reaction of 7-amino-4-methylcoumarin with a number of organic halides has been used to synthesize new [ (4-methyl-2-oxo-2 H -chromen-7-yl)amino]methylcoumarins .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate”, have been studied .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate and its derivatives are significant in organic synthesis, contributing to the development of various pharmacologically relevant compounds. For instance, the synthesis of 4-unsubstituted 3-(trifluoroacetyl)coumarins through Knoevenagel condensation and subsequent chromene-coumarin recyclization demonstrates the compound's utility in creating fluorinated coumarins, which are valuable in medicinal chemistry due to their enhanced biological activity (D. L. Chizhov et al., 2008). Additionally, aromatic carbamates with a chromen-2-one fragment have been synthesized through condensation reactions, highlighting the compound's versatility in forming chromene derivatives used in diverse chemical studies (A. V. Velikorodov et al., 2014).
Catalysis and Methodology Development
The compound also plays a crucial role in methodology development for organic synthesis. An example is the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, where it serves as a precursor in reactions aimed at constructing chromene structures with potential medicinal applications (Muthusamy Boominathan et al., 2011). Such methodologies are essential for developing new synthetic routes that are more efficient and environmentally friendly.
Potential Biological Activities
Research has also explored the biological properties of compounds synthesized from ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate. For example, innovative coumarin derivatives containing the thiazolidin-4-one ring have been synthesized, with preliminary studies suggesting potential antibacterial activities. This underscores the compound's role in the discovery of new therapeutic agents (C. K. Ramaganesh et al., 2010).
Advanced Materials and Chemical Sensors
Furthermore, the synthesis of biologically active compounds like ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) demonstrates the application of ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate in creating materials with specific photophysical properties. Such materials can be used as chemical sensors or in studying surfactant behaviors, contributing to advancements in materials science and analytical chemistry (M. Alsharif et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)11-15-12-19(23)26-17-10-13(2)4-5-16(15)17/h4-5,10,12,14H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCAGCGTBOMVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
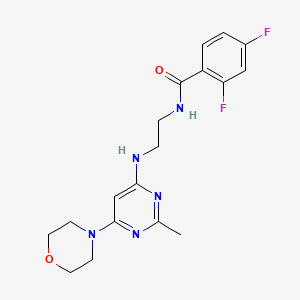
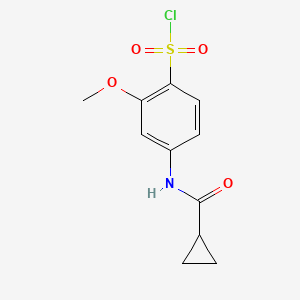
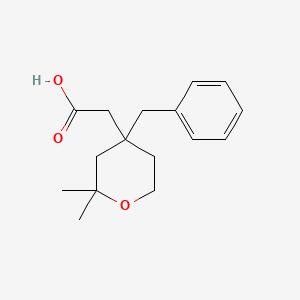

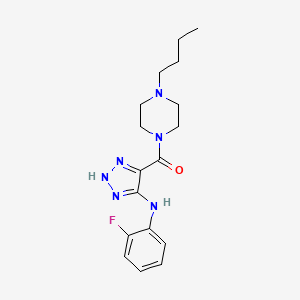
![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)
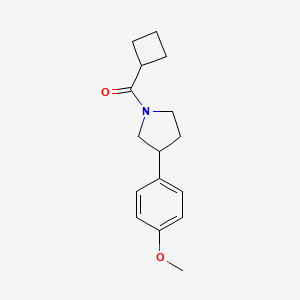
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
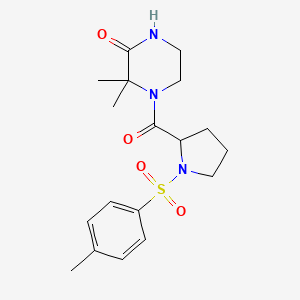
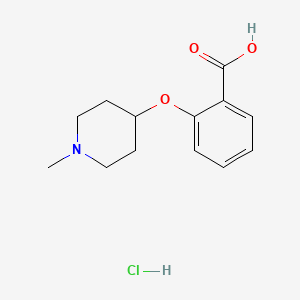
![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2733821.png)